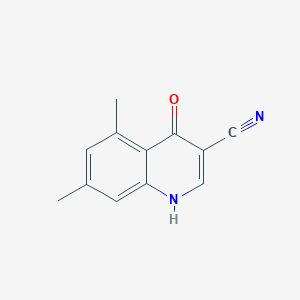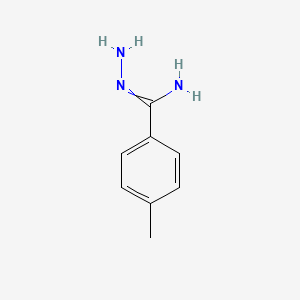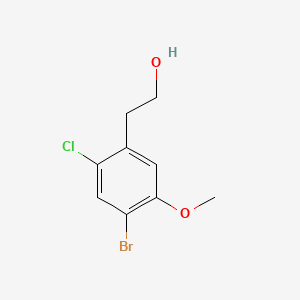
4-Bromo-2-chloro-5-methoxybenzeneethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-chloro-5-methoxybenzeneethanol is an organic compound that belongs to the class of halogenated aromatic alcohols. This compound is characterized by the presence of bromine, chlorine, and methoxy groups attached to a benzene ring, along with an ethanol group. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-chloro-5-methoxybenzeneethanol typically involves the halogenation of a methoxybenzene derivative followed by the introduction of an ethanol group. One common method is the bromination of 2-chloro-5-methoxybenzene using bromine in the presence of a catalyst, followed by the reaction with ethanol under acidic conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound involves large-scale halogenation and subsequent functional group modification. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-2-chloro-5-methoxybenzeneethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form a carboxylic acid derivative.
Reduction: The halogen groups can be reduced to form a less halogenated compound.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are commonly used for substitution reactions.
Major Products Formed
Oxidation: 4-Bromo-2-chloro-5-methoxybenzoic acid.
Reduction: 4-Bromo-2-chloro-5-methoxybenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Bromo-2-chloro-5-methoxybenzeneethanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Bromo-2-chloro-5-methoxybenzeneethanol involves its interaction with various molecular targets. The presence of halogen atoms and the methoxy group can influence its reactivity and binding affinity to specific enzymes and receptors. The ethanol group can also participate in hydrogen bonding and other interactions, affecting the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Bromo-5-chloro-2-methoxybenzoic acid
- 1-Bromo-4-chloro-2-(2-methoxyethoxy)benzene
- 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene
Uniqueness
4-Bromo-2-chloro-5-methoxybenzeneethanol is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. The presence of both bromine and chlorine atoms, along with the methoxy and ethanol groups, makes it a versatile compound for various chemical transformations and applications.
Propiedades
Fórmula molecular |
C9H10BrClO2 |
|---|---|
Peso molecular |
265.53 g/mol |
Nombre IUPAC |
2-(4-bromo-2-chloro-5-methoxyphenyl)ethanol |
InChI |
InChI=1S/C9H10BrClO2/c1-13-9-4-6(2-3-12)8(11)5-7(9)10/h4-5,12H,2-3H2,1H3 |
Clave InChI |
CLMZAXVRMLOVQL-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C(=C1)CCO)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Pyridinecarboxylic acid, 6-[(2-amino-2-methylpropyl)amino]-, methyl ester](/img/structure/B13923011.png)
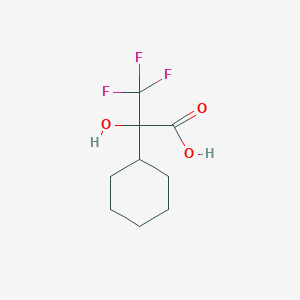


![[1-(Hydroxymethyl)-3-(isopropylamino)cyclobutyl]methanol;hydrochloride](/img/structure/B13923051.png)
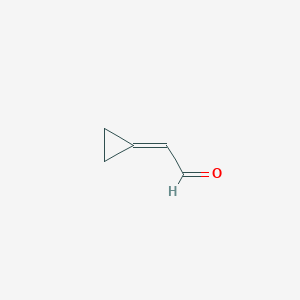

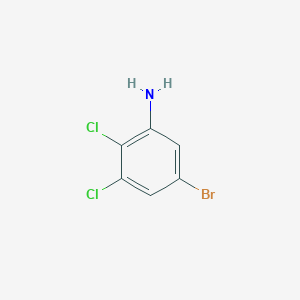
![Methyl 6-chloro-1-oxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate](/img/structure/B13923086.png)
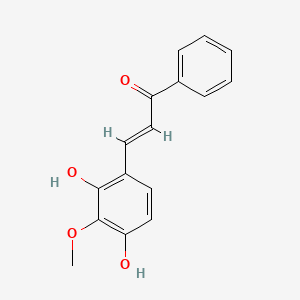
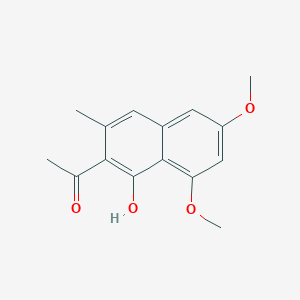
![Methyl 5-amino-6-bromo-4-methylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13923098.png)
